molecular formula C14H22ClNO2 B2718412 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 214046-76-1

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2718412
CAS RN: 214046-76-1
M. Wt: 271.79
InChI Key: IGOOJGVJTBWOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as heliamine , is an alkaloid. It is naturally isolated from the Mexican cereoid plant Backebergia militaris . This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), which have garnered attention due to their diverse biological activities against various pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (such as POCl3, P2O5, or ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . The yields and enantioselectivity depend on the specific synthetic conditions .


Molecular Structure Analysis

The molecular formula of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is C14H21NO2 with a molecular weight of approximately 235.33 g/mol . Here’s its structural formula:


Chemical Reactions Analysis

The compound can serve as a starting material for the synthesis of more complex isoquinolines and quinolizidines . Specific reactions and transformations would depend on the synthetic context and the desired target compounds.

Scientific Research Applications

Enamine Reactions and Pyrimidoisoquinoline Synthesis

Granik et al. (1982) investigated the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides, leading to the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives. These compounds have potential applications in various chemical syntheses (Granik et al., 1982).

Local Anesthetic Activity and Drug Synthesis

Azamatov et al. (2023) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, demonstrating their high local anesthetic activity and potential as future drug candidates (Azamatov et al., 2023).

Synthesis of Alkaloids

Blank and Opatz (2011) described the use of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile for the enantioselective synthesis of various alkaloids, highlighting its utility in the preparation of pharmacologically significant compounds (Blank & Opatz, 2011).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a compound based on 1-isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, indicating its potential in medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

properties

IUPAC Name

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14;/h7-9,14-15H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOOJGVJTBWOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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